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molecular formula C12H8ClFO B8291898 6-Chloro-3'-fluorobiphenyl-3-ol

6-Chloro-3'-fluorobiphenyl-3-ol

Cat. No. B8291898
M. Wt: 222.64 g/mol
InChI Key: VUCKTOCSEPZPFH-UHFFFAOYSA-N
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Patent
US08772293B2

Procedure details

N-Iodosuccinimide (261 mg, 1.16 mmol) was added to a mixture of 6-chloro-3′-fluorobiphenyl-3-ol (Preparation 100, 270 mg, 1.21 mmol) and concentrated sulphuric acid (24 μL, 0.43 mmol) in acetic acid (3 mL) and dichloromethane (3 mL). The reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was diluted with dichloromethane (10 mL) and washed with sodium metabisulfite (0.5M, 10 mL), dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography eluting with heptane:dichloromethane (70:30) to give the title compound (193 mg, 46%) as a pale yellow solid.
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
24 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:15]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[CH:17]=2)=[CH:14][C:13]([OH:23])=[CH:12][CH:11]=1.S(=O)(=O)(O)O>C(O)(=O)C.ClCCl>[Cl:9][C:10]1[C:15]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[CH:17]=2)=[CH:14][C:13]([OH:23])=[C:12]([I:1])[CH:11]=1

Inputs

Step One
Name
Quantity
261 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
270 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1C1=CC(=CC=C1)F)O
Name
Quantity
24 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sodium metabisulfite (0.5M, 10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with heptane:dichloromethane (70:30)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C1=CC(=CC=C1)F)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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